3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride is a chemical compound recognized for its unique molecular structure, which features a phenyl group and a difluoroethyl substituent on an azetidine ring. Its molecular formula is , and it has a CAS Registry Number of 1909309-11-0. The presence of fluorine atoms in this compound is significant as they can enhance biological activity and metabolic stability, making it a subject of interest in medicinal chemistry and pharmaceutical development.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of 3-phenylazetidine with 2,2-difluoroethyl chloride in the presence of bases such as sodium hydride. This synthesis typically occurs in aprotic solvents like dimethylformamide at elevated temperatures to facilitate nucleophilic substitution reactions.
3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride falls under the category of azetidine derivatives, which are cyclic amines known for their diverse biological activities. The incorporation of difluoroethyl groups adds to its unique properties, distinguishing it from other azetidine compounds.
The synthesis of 3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride generally involves a two-step process:
The molecular structure of 3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride features:
C1CN(C(C1)C(F)(F)CC)C2=CC=CC=C2
.3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride largely depends on its application in biological systems. It may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group enhances the compound's stability and bioavailability while providing a rigid scaffold for binding interactions.
Relevant data includes melting point and boiling point specifics that may vary based on purity and form.
3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride has several notable applications:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: